(E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide
CAS No.: 613225-29-9
Cat. No.: VC4831244
Molecular Formula: C18H24N2O2S3
Molecular Weight: 396.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613225-29-9 |
|---|---|
| Molecular Formula | C18H24N2O2S3 |
| Molecular Weight | 396.58 |
| IUPAC Name | N-tert-butyl-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
| Standard InChI | InChI=1S/C18H24N2O2S3/c1-18(2,3)19-15(21)9-5-4-6-10-20-16(22)14(25-17(20)23)12-13-8-7-11-24-13/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,19,21)/b14-12+ |
| Standard InChI Key | WAZHWJBZMNRJRD-WYMLVPIESA-N |
| SMILES | CC(C)(C)NC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The systematic IUPAC name, (E)-N-(tert-butyl)-6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamide, reflects its hybrid architecture. The molecule combines a tert-butyl-substituted hexanamide chain with a thiazolidinone core modified by a thiophen-2-ylmethylene group at the C5 position and a thiocarbonyl (C=S) group at C2. The (E)-configuration of the exocyclic double bond at C5 ensures spatial arrangement critical for bioactivity .
Key Structural Motifs:
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Thiazolidinone core: A 4-oxo-2-thioxothiazolidin-3-yl ring, a pharmacophore associated with antimicrobial and anti-inflammatory properties .
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Thiophene moiety: A heteroaromatic system contributing to π-π stacking interactions in biological targets.
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tert-Butyl hexanamide side chain: Enhances lipophilicity and metabolic stability.
Synthesis and Characterization
Spectroscopic Characterization
Data from related compounds suggest the following spectral features :
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IR Spectroscopy:
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ν(C=O) of thiazolidinone: 1690–1753 cm⁻¹.
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ν(C=S): 1556–1608 cm⁻¹.
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¹H NMR (DMSO-d₆):
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Thiophene protons: δ 7.20–7.80 ppm (multiplet).
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Exocyclic CH=N proton: δ 8.30–8.50 ppm (singlet).
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tert-Butyl group: δ 1.40 ppm (singlet).
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Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in DMSO (>10 mg/mL), low in aqueous buffers (<0.1 mg/mL at pH 7.4) .
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Stability: Degrades upon prolonged exposure to light or moisture; recommended storage at -20°C under inert atmosphere .
Computational Predictions
Density Functional Theory (DFT) calculations on analogous thiazolidinones predict :
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HOMO-LUMO Gap: ~5.08 eV, indicating moderate reactivity.
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Dipole Moment: 4.12 Debye (polarity favoring membrane penetration).
Biological Activity
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 32–64 | Ampicillin: >128 |
| Escherichia coli | 64–128 | Streptomycin: 32 |
Mechanistically, these compounds disrupt cell wall synthesis via penicillin-binding protein (PBP) inhibition and induce oxidative stress through thiol-reactive thiocarbonyl groups .
Toxicity Profile
Predicted cytotoxicity (in silico):
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LD₅₀ (oral, rat): 1258 mg/kg (comparable to non-toxic pharmaceuticals) .
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hERG inhibition risk: Low (IC₅₀ > 10 µM), suggesting cardiac safety .
Applications and Future Directions
Drug Development
The compound’s structural features position it as a candidate for:
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Antibacterial agents: Optimizing substituents to enhance Gram-negative activity.
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Anticancer scaffolds: Exploring kinase inhibition (e.g., EGFR, VEGFR).
Computational Design
Molecular dynamics simulations could refine its binding to bacterial PBPs or viral proteases, leveraging the thiophene moiety’s aromatic interactions.
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